(2-methoxybenzyl)(3-methoxybenzyl)amine
Description
Contextualization of Benzylamine (B48309) Derivatives in Modern Organic Chemistry
Benzylamine and its derivatives are a class of organic compounds recognized for their structural simplicity and significant chemical versatility. researchgate.net Consisting of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) linked to a nitrogen atom, these amines serve as crucial building blocks and intermediates in a wide array of synthetic applications. chemicalbook.comresearchgate.net In organic synthesis, they function as versatile nucleophiles and are precursors for the construction of more complex molecules, including heterocyclic compounds and ligands for metal catalysts. researchgate.net
The utility of benzylamines extends into industrial and pharmaceutical domains. They are integral to the manufacture of dyes, pigments, and polymers, where they can act as curing agents for resins. researchgate.net Furthermore, the benzylamine scaffold is a common feature in many pharmaceutical agents, forming the structural basis for drugs with diverse therapeutic actions. nih.gov The ability to remove the benzyl group through hydrogenolysis makes it a useful protecting group for amines in multi-step syntheses. nih.gov
Significance of Methoxy (B1213986) Substitution Patterns in Synthetic and Mechanistic Studies
The introduction of substituent groups onto the aromatic ring of a benzylamine derivative can profoundly influence its chemical and physical properties. The methoxy group (-OCH₃) is particularly significant in this regard due to its dual electronic nature. google.com The position of the methoxy group on the benzene ring dictates its effect:
Electron-Donating Effect: When placed at the ortho or para position, the oxygen's lone pair of electrons can participate in resonance with the aromatic system, donating electron density to the ring. This mesomeric effect generally enhances the reactivity of the ring towards electrophilic substitution and can influence the basicity of the amine. southernforensic.orgojp.gov
Electron-Withdrawing Effect: At the meta position, the resonance effect is absent. Instead, the high electronegativity of the oxygen atom exerts an inductive electron-withdrawing effect, which deactivates the ring. southernforensic.org
In the specific case of (2-methoxybenzyl)(3-methoxybenzyl)amine, the presence of a methoxy group at the ortho (2-) position on one ring and the meta (3-) position on the other creates an electronically asymmetric molecule. The ortho-methoxy group also introduces significant steric hindrance around the benzylic position, which can influence reaction kinetics and product selectivity. ojp.gov This distinct substitution pattern makes the compound a valuable substrate for studying the interplay between electronic and steric effects in chemical reactions.
Overview of Current Research Trajectories for Complex Secondary Amines
Secondary amines, particularly unsymmetrical ones where the two organic substituents on the nitrogen atom are different, are of high importance in chemistry. They are prevalent structural motifs in a vast number of biologically active compounds and pharmaceuticals. nih.gov Consequently, the development of efficient and selective methods for their synthesis is a major focus of contemporary organic chemistry research. researchgate.netnih.gov
Key research trends include:
Catalytic Synthesis: There is a strong emphasis on developing novel catalytic systems, often involving transition metals like palladium, rhodium, or nickel, to facilitate the construction of C-N bonds under mild and efficient conditions. researchgate.netresearchgate.net
Reductive Amination: This remains one of the most powerful and widely used methods for synthesizing amines. ias.ac.inresearchgate.net Modern research aims to improve the selectivity and substrate scope of this reaction, particularly for creating sterically hindered or complex amines. researchgate.netcaltech.edumdpi.com
Atom Economy and Green Chemistry: A significant driver in the field is the development of synthetic routes that are more environmentally benign. This includes "one-pot" procedures that reduce waste and improve efficiency, as well as the use of non-toxic reagents and solvents. researchgate.netgoogle.com
The synthesis of a molecule like this compound, which combines two different substituted benzyl groups, fits squarely within these research trajectories as it presents a challenge in selective, unsymmetrical amine synthesis.
Scholarly Rationale and Objectives for In-Depth Investigation of this compound
While direct, extensive research on this compound is not widely published, a strong scholarly rationale for its investigation can be constructed from the principles of physical organic and synthetic chemistry. The compound serves as an ideal model system for exploring several fundamental chemical questions.
Primary Research Objectives would include:
Synthetic Methodology Development: An immediate objective would be to establish an efficient and high-yielding synthesis. The most logical approach is the reductive amination between 2-methoxybenzylamine (B130920) and 3-methoxybenzaldehyde (B106831) (or vice versa), which involves the formation of an intermediate imine followed by reduction. researchgate.net Investigating various catalysts and reducing agents for this specific transformation would provide valuable data for the synthesis of other unsymmetrical, substituted dibenzylamines.
Probing Electronic and Steric Effects: The molecule's unique 2-methoxy and 3-methoxy substitution pattern makes it an excellent candidate for mechanistic studies. Research could focus on how this electronic asymmetry affects the nucleophilicity and basicity of the central nitrogen atom compared to its symmetrical counterparts, dibenzylamine (B1670424), bis(2-methoxybenzyl)amine, and bis(3-methoxybenzyl)amine.
Conformational Analysis: The steric bulk of the ortho-methoxy group would significantly restrict bond rotation, leading to a unique three-dimensional structure. Spectroscopic studies (e.g., NMR) and computational modeling could elucidate the preferred conformation of the molecule in solution, providing insight into non-covalent interactions that govern molecular shape.
Comparative Reactivity Studies: A key objective would be to compare the reactivity of the two non-equivalent aromatic rings in reactions such as electrophilic aromatic substitution. This would offer a clear, internal competition experiment to quantify the directing and activating/deactivating effects of the ortho vs. meta methoxy groups.
The synthesis and detailed characterization of this compound would therefore contribute valuable knowledge to the broader fields of synthetic methodology, physical organic chemistry, and medicinal chemistry, where understanding the subtle effects of substitution is paramount.
Compound Data Tables
Below are interactive tables detailing the properties of the target compound and its likely precursors.
Table 1: Physicochemical Properties of this compound (Note: As this compound is not extensively documented in the literature, the following properties are predicted based on its structure and data from analogous compounds. Experimental verification is required.)
| Property | Value |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
| Physical State | Expected to be a high-boiling liquid or low-melting solid at STP |
| Boiling Point | Predicted > 300 °C |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) and poorly soluble in water |
Table 2: Properties of Precursor Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Source(s) |
| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 227 | 1.548 | sigmaaldrich.com |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 230-233 | 1.558 | |
| 3-Methoxybenzylamine (B130926) | C₈H₁₁NO | 137.18 | 235-238 | 1.547 | |
| 2-Methoxybenzaldehyde (B41997) | C₈H₈O₂ | 136.15 | 233 | 1.562 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXVNHYURTXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353357 | |
| Record name | (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356091-73-1 | |
| Record name | (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Methoxybenzyl 3 Methoxybenzyl Amine and Analogues
Reductive Amination Strategies for Amine Formation
Reductive amination stands as one of the most widely employed methods for the formation of C-N bonds, offering a direct and efficient pathway to secondary amines from readily available carbonyl compounds and primary amines. The synthesis of (2-methoxybenzyl)(3-methoxybenzyl)amine via this strategy involves the initial condensation of 2-methoxybenzaldehyde (B41997) with 3-methoxybenzylamine (B130926) to form the corresponding imine, which is subsequently reduced in situ or in a separate step to the target secondary amine.
Catalytic Hydrogenation Protocols for Imines
Catalytic hydrogenation is a clean and efficient method for the reduction of imines to amines, often proceeding with high yields and minimal byproduct formation. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas.
The synthesis of this compound via this protocol would first involve the formation of the N-(2-methoxybenzylidene)-3-methoxybenzylamine intermediate. This imine can be prepared by mixing equimolar amounts of 2-methoxybenzaldehyde and 3-methoxybenzylamine, often with the removal of water to drive the equilibrium towards the product. The subsequent hydrogenation of the isolated or in situ-generated imine under a hydrogen atmosphere in the presence of a catalyst like Pd/C would furnish the desired secondary amine. The reaction conditions are generally mild, and the catalyst can often be recovered and reused.
Table 1: Catalytic Hydrogenation for the Synthesis of Dibenzylamine (B1670424) Analogues Data based on analogous reactions.
| Entry | Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Benzylamine (B48309) | Pd/C | Ethanol | 25 | 1 | >95 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | PtO₂ | Methanol (B129727) | 25 | 3 | 92 |
Application of Hydride Reducing Agents in Selective Amination
Hydride reducing agents offer a versatile and operationally simple alternative to catalytic hydrogenation for the reduction of imines. Reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed due to their selectivity and compatibility with a wide range of functional groups. organic-chemistry.orgmdma.ch
For the synthesis of this compound, a one-pot procedure is often feasible. 2-Methoxybenzaldehyde and 3-methoxybenzylamine are mixed in a suitable solvent, and after a period to allow for imine formation, the hydride reducing agent is added. Sodium triacetoxyborohydride is particularly effective for this "direct" reductive amination as it is a mild reagent that selectively reduces the iminium ion in situ without significantly reducing the starting aldehyde. mdma.chorganic-chemistry.orgharvard.edureddit.com The reaction is typically carried out at room temperature and gives high yields of the desired secondary amine. organic-chemistry.org
Alternatively, a two-step "indirect" procedure can be employed where the imine is first formed and isolated, followed by reduction with a reagent like sodium borohydride in a protic solvent such as methanol. This approach can sometimes offer better control and higher purity of the final product.
Table 2: Hydride Reducing Agents in the Synthesis of Dibenzylamine Analogues Data based on analogous reactions.
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 96 |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | NaBH₃CN | Methanol | 25 | 4 | 85 |
N-Alkylation Approaches to Secondary Amine Synthesis
N-alkylation provides another fundamental route to secondary amines, involving the formation of a new C-N bond by the reaction of a primary amine with an alkylating agent.
Nucleophilic Substitution Reactions with Benzyl (B1604629) Halides
A straightforward method for the synthesis of this compound is the nucleophilic substitution of a benzyl halide with a benzylamine. In this case, 3-methoxybenzylamine can act as the nucleophile, attacking the electrophilic carbon of 2-methoxybenzyl chloride or bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and drive the reaction to completion.
Common bases used for this transformation include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed. While this method is direct, a potential drawback is the possibility of over-alkylation to form the tertiary amine, which can be minimized by controlling the stoichiometry of the reactants. researchgate.net
Table 3: N-Alkylation with Benzyl Halides for Dibenzylamine Synthesis Data based on analogous reactions.
| Entry | Amine | Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzylamine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 85 |
| 2 | 4-Methoxybenzylamine | Benzyl Chloride | Et₃N | DMF | 60 | 12 | 90 |
Mitsunobu Reaction Protocols for Amine Formation
The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of amines with alcohols, proceeding under mild conditions with inversion of configuration at the alcohol's stereocenter, if applicable. missouri.eduorganic-chemistry.org This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgscispace.comnii.ac.jp
To synthesize this compound using this protocol, 2-methoxybenzyl alcohol would be treated with 3-methoxybenzylamine in the presence of PPh₃ and DEAD. The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the amine nucleophile. A key consideration for the Mitsunobu reaction is that the amine nucleophile should be sufficiently acidic (pKa < 15) to be deprotonated by the betaine intermediate formed from the phosphine and azodicarboxylate. missouri.eduorganic-chemistry.org In some cases, using the amine as an ammonium salt can improve the reaction's success. researchgate.net
Table 4: Mitsunobu Reaction for the Synthesis of N-Benzylated Amines Data based on analogous reactions.
| Entry | Alcohol | Amine | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl Alcohol | Aniline | PPh₃, DEAD | THF | 0 - 25 | 12 | 88 |
| 2 | 4-Methoxybenzyl Alcohol | Phthalimide | PPh₃, DIAD | Toluene | 25 | 6 | 95 |
Metal-Catalyzed Coupling Reactions in Amine Synthesis
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and have been extended to the formation of C-N bonds involving benzylic partners. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgrug.nl This methodology allows for the coupling of an amine with a halide or pseudohalide (e.g., triflate or tosylate) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgrug.nl
The synthesis of this compound via a Buchwald-Hartwig-type reaction would involve the coupling of 3-methoxybenzylamine with a 2-methoxybenzyl halide or tosylate. The success of this reaction is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., BINAP, XPhos, SPhos), and the base (e.g., NaOtBu, Cs₂CO₃). While typically used for the formation of aryl-nitrogen bonds, modifications of this reaction have been developed to accommodate benzylic substrates. The mild reaction conditions and broad functional group tolerance make this an attractive, albeit often more expensive, synthetic strategy.
Table 5: Buchwald-Hartwig-Type Coupling for Dibenzylamine Synthesis Data based on analogous reactions.
| Entry | Amine | Electrophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Benzylamine | Benzyl Bromide | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 82 |
| 2 | Aniline | Benzyl Chloride | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 91 |
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming aryl and benzyl C-N bonds. researchgate.netnih.gov This methodology is a cornerstone of modern organic synthesis, widely applied in the pharmaceutical and agrochemical industries. uwindsor.ca The synthesis of this compound via this method would typically involve the reaction of an amine with a halide in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com
The general reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the benzyl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired secondary amine and regenerate the palladium(0) catalyst. youtube.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the key steps of the catalytic cycle. uwindsor.ca
Table 1: Typical Components for Palladium-Catalyzed Synthesis of this compound
| Component | Example | Role |
| Starting Materials | 2-methoxybenzylamine (B130920) and 3-methoxybenzyl bromide (or vice versa) | Amine and alkylating agent |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | Buchwald or Hartwig ligands (e.g., XPhos, SPhos) | Stabilizes the catalyst, promotes oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitates the formation of the Pd-amido complex uwindsor.ca |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |
This method's broad functional group tolerance and high efficiency have made it a standard procedure for synthesizing amine derivatives. uwindsor.ca
Iridium-Catalyzed N-Alkylation with Alcohols
Iridium-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an increasingly popular and environmentally benign alternative for C-N bond formation. rsc.org This process allows for the direct coupling of an amine, such as 2-methoxybenzylamine, with an alcohol, like 3-methoxybenzyl alcohol, to form the secondary amine product. nih.gov A key advantage of this method is that water is the only stoichiometric byproduct, making it a highly atom-economical process. researchgate.net
The catalytic cycle is initiated by the iridium catalyst abstracting hydrogen from the alcohol to form an aldehyde intermediate and an iridium-dihydride species. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the iridium-dihydride catalyst to afford the final N-alkylated amine and regenerate the active iridium catalyst. rsc.org Water-soluble Cp*Iridium complexes have proven to be particularly efficient for these transformations, even allowing the reaction to proceed in aqueous media. researchgate.net
Table 2: Examples of Iridium Catalysts for N-Alkylation of Amines with Alcohols
| Catalyst System | Substrates | Key Features |
| [Cp*Ir(NH₃)₃][I]₂ | Primary amines and various alcohols | Water-soluble and air-stable, operates in water without a base researchgate.net |
| Iridium(I) complexes with functionalized NHC ligands | Aromatic/aliphatic primary amines and benzyl alcohols | High activity, functional group on ligand enhances performance rsc.org |
| Nitrile-substituted NHC–Ir(III) complexes | Aniline derivatives and benzyl alcohols | Effective in solvent-free media acs.org |
The mild conditions and high selectivity of iridium-catalyzed N-alkylation make it a powerful tool for the synthesis of complex amines. nih.gov
Ruthenium-Catalyzed Deaminative Coupling Strategies
A more recent and highly efficient strategy for synthesizing secondary amines is the ruthenium-catalyzed deaminative coupling of two different primary amines. marquette.eduacs.org This method allows for the direct formation of this compound from 2-methoxybenzylamine and 3-methoxybenzylamine, with ammonia (B1221849) being the sole byproduct. organic-chemistry.orgias.ac.in This transformation is exceptionally atom-economical and avoids the use of alkylating agents or oxidants. acs.org
The reaction is typically catalyzed by a ruthenium complex, often in conjunction with a catechol ligand, which enhances chemoselectivity for the formation of unsymmetrical secondary amines. organic-chemistry.org The proposed mechanism involves the activation of the N-H bond of a primary amine, leading to the formation of an imine intermediate through β-hydride elimination. ias.ac.inresearchgate.net A second amine molecule then undergoes nucleophilic addition to the imine, ultimately leading to the secondary amine product and releasing ammonia. ias.ac.in This catalytic method is operationally simple and environmentally friendly as it does not require reactive reagents or generate wasteful byproducts. marquette.eduacs.org
Table 3: Ruthenium Catalysts in Deaminative Coupling
| Catalyst System | Reaction Type | Advantages |
| Tetranuclear Ru-H complex with a catechol ligand | Coupling of two different primary amines | High chemoselectivity for unsymmetric amines, avoids wasteful byproducts acs.orgorganic-chemistry.org |
| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | Coupling of benzylic and aliphatic primary amines | No additives or base required, ammonia is the only byproduct ias.ac.inresearchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of amines, which are crucial intermediates in many industries, is increasingly being evaluated through the lens of green chemistry. benthamdirect.com The goal is to develop synthetic protocols that are not only efficient but also minimize environmental impact. rsc.orgsciencedaily.com This involves considering factors like atom economy, waste generation, solvent use, and energy consumption. acs.orggctlc.org
Atom Economy and E-Factor Considerations
Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy calculates the efficiency of a reaction in converting all reactant atoms into the desired product, while the E-Factor measures the total mass of waste generated per unit of product. libretexts.org An ideal E-Factor is zero. libretexts.org
The catalytic methods discussed offer significant improvements over classical syntheses.
Ruthenium-catalyzed deaminative coupling and Iridium-catalyzed N-alkylation are highly atom-economical, producing only ammonia or water as byproducts, respectively. Their E-Factors are consequently very low.
Palladium-catalyzed cross-coupling , while highly effective, generates stoichiometric amounts of salt waste from the base and the leaving group, leading to a lower atom economy and a higher E-Factor compared to the other two methods. nih.gov However, recent advancements using micellar catalysis in water have shown E-Factors as low as 1.51. nih.gov
Table 4: Green Metrics Comparison for Secondary Amine Synthesis
| Synthetic Method | Key Byproducts | Relative Atom Economy | Typical E-Factor Range |
| Classical Alkylation (with halides) | Halide salts | Low | High |
| Palladium-Catalyzed C-N Coupling | Halide salts, used base | Moderate | 1-10 (can be higher) nih.gov |
| Iridium-Catalyzed N-Alkylation | Water | High | Low (<1) |
| Ruthenium-Catalyzed Deaminative Coupling | Ammonia | Very High | Very Low (<1) |
Development of Solvent-Free or Aqueous Media Syntheses
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and safety hazards. cem.com Significant progress has been made in developing synthetic routes for amines in alternative media.
Aqueous Media: The use of water as a solvent is highly desirable. Water-soluble iridium catalysts have been developed for N-alkylation reactions that proceed efficiently in aqueous systems. researchgate.net Similarly, palladium-catalyzed aminations can be performed in water using micellar catalysis, where surfactants form nanoreactors that facilitate the reaction between water-insoluble substrates. nih.gov Ullmann C-N coupling reactions have also been demonstrated in aqueous systems using copper powder as a catalyst. google.com
Solvent-Free Synthesis: Performing reactions neat (without any solvent) is another effective green strategy. researchgate.net Many reactions, including the synthesis of imines (precursors to amines) and N-alkylation reactions catalyzed by certain iridium complexes, can be conducted under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. acs.orgscirp.org
Biocatalytic Approaches for Amine Production
Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, is a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit exceptional chemo-, regio-, and enantioselectivity. researchgate.net
For amine synthesis, transaminases (TAs) are particularly important enzymes. They can synthesize chiral amines from prochiral ketones with high enantiomeric purity, using an amino donor. researchgate.net While a direct one-step synthesis of this compound using this method is not straightforward, biocatalysis could be integrated into a multi-step synthesis. For example, a transaminase could be used to produce a chiral methoxybenzylamine from the corresponding methoxyacetophenone. This chiral amine could then be used as a starting material in one of the aforementioned catalytic coupling reactions. The integration of biocatalysis with chemical catalysis is a growing field, offering novel and sustainable pathways to complex molecules. nih.govbeilstein-journals.org
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis. While the scientific literature does not currently contain specific examples of the synthesis of this compound using flow chemistry, the established methodologies for the continuous synthesis of analogous secondary amines, particularly dibenzylamines, provide a strong framework for its potential production using this technology. The primary route for synthesizing such secondary amines in a continuous flow setup is through reductive amination.
Reductive amination in a flow system typically involves the continuous pumping of a stream containing a carbonyl compound and an amine through a heated reactor coil or a packed-bed reactor containing a supported catalyst. The reaction can proceed in a single pass, yielding the desired secondary amine at the outlet. This approach is highly amenable to the synthesis of this compound, which could be envisioned through the reaction of 2-methoxybenzaldehyde with 3-methoxybenzylamine, or conversely, 3-methoxybenzaldehyde (B106831) with 2-methoxybenzylamine.
Several research groups have demonstrated the feasibility of continuous flow reductive amination for the synthesis of a variety of secondary amines. These studies highlight the versatility of flow chemistry in accommodating different substrates and catalysts, which is crucial for the synthesis of analogues of this compound by varying the substitution patterns on the aromatic rings.
For instance, the one-pot reductive amination of aldehydes with nitroarenes over supported copper catalysts has been successfully demonstrated in a continuous flow reactor. This method could be adapted for the synthesis of the target compound by using the appropriate methoxy-substituted nitroarene and aldehyde. The reaction proceeds with molecular hydrogen as the reducing agent, offering a green and efficient synthetic route. researchgate.net
Another promising approach is the use of aqueous micellar conditions in an oscillatory plug flow reactor for heterogeneous catalytic reductive aminations. This technique allows for the reaction to be conducted in water, a sustainable solvent, and has been shown to be effective for a diverse range of aldehydes and amines. rsc.org
The table below summarizes representative examples of continuous flow reductive amination for the synthesis of secondary amines analogous to this compound, showcasing the typical reaction parameters and outcomes.
| Aldehyde | Amine/Nitro Compound | Catalyst | Reducing Agent | Temperature (°C) | Residence Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline | Pd/C | Et3SiH | RT | - | High | rsc.org |
| 4-Methoxybenzaldehyde | Aniline | Pd/C | Et3SiH | RT | - | 81 | rsc.org |
| Heptanal | Nitrobenzene | Cu/Al2O3 | H2 | 120 | - | 92 | researchgate.net |
Furthermore, the modular nature of flow chemistry systems facilitates the automated synthesis of compound libraries. This is particularly advantageous for the generation of analogues of this compound, where different substituted benzaldehydes and benzylamines can be introduced into the flow system to rapidly produce a diverse range of related compounds for structure-activity relationship studies. Automated platforms can control reaction parameters with high precision, enabling efficient optimization and the exploration of a broad chemical space. acs.orgnih.govfigshare.com
Advanced Chemical Reactivity and Derivatization Studies of 2 Methoxybenzyl 3 Methoxybenzyl Amine
Electrophilic Transformations at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of (2-methoxybenzyl)(3-methoxybenzyl)amine makes it a prime target for electrophilic attack, leading to the formation of various functional groups.
Acylation and sulfonylation are fundamental reactions for the derivatization of amines. The reaction of this compound with acylating agents, such as acetyl chloride or acetic anhydride, in the presence of a base, would yield the corresponding N-acetamide derivative, N-(2-methoxybenzyl)-N-(3-methoxybenzyl)acetamide. This transformation is a common strategy in organic synthesis to introduce an amide functional group. labflow.comunh.edu Similarly, reaction with sulfonyl chlorides, like benzenesulfonyl chloride, in a suitable solvent and base, affords the corresponding sulfonamide, N-(2-methoxybenzyl)-N-(3-methoxybenzyl)benzenesulfonamide. mdpi.com The resulting amides and sulfonamides often exhibit different chemical and physical properties compared to the parent amine, including altered basicity and solubility. The synthesis of related sulfonamide derivatives has been explored for their potential as potent and selective inhibitors of enzymes like 12-lipoxygenase. nih.gov
Table 1: Representative Acylation and Sulfonylation Reactions
| Starting Material | Reagent | Product |
| This compound | Acetyl Chloride | N-(2-methoxybenzyl)-N-(3-methoxybenzyl)acetamide |
| This compound | Benzenesulfonyl Chloride | N-(2-methoxybenzyl)-N-(3-methoxybenzyl)benzenesulfonamide |
The nitrogen atom of this compound can also react with chloroformates or isocyanates to form carbamates and ureas, respectively. For instance, treatment with a suitable chloroformate, such as phenyl chloroformate, would yield the corresponding phenyl carbamate (B1207046). These carbamate intermediates can be valuable for further synthetic manipulations. mdpi.com
The formation of ureas can be achieved by reacting the amine with an isocyanate. organic-chemistry.org Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be employed to generate a reactive intermediate that subsequently reacts with an amine to form a urea (B33335). commonorganicchemistry.comgoogle.com These reactions provide access to a diverse range of urea derivatives with potential applications in various fields. A multicomponent synthesis using a triphenylphosphine/trichloroisocyanuric acid system has also been reported for the synthesis of urea and carbamate derivatives from various amines. scispace.com
Table 2: Synthesis of Carbamates and Ureas
| Starting Material | Reagent Type | Product Type |
| This compound | Chloroformate | Carbamate |
| This compound | Isocyanate | Urea |
| This compound | Carbonyldiimidazole | Urea |
Aromatic Functionalization of Methoxybenzyl Moieties
The two methoxy-substituted benzyl (B1604629) rings in this compound are susceptible to electrophilic aromatic substitution and other functionalization reactions. The methoxy (B1213986) groups are ortho-, para-directing and activating, influencing the regioselectivity of these transformations.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. rsc.org For benzylamines, the amine group can act as a directing group, facilitating the functionalization of the ortho C-H bonds of the benzyl rings. acs.orgprojectboard.world Both palladium and rhodium catalysts have been extensively studied for such transformations. nih.govnih.govresearchgate.netmdpi.comnih.gov For this compound, this would likely lead to functionalization at the positions ortho to the benzylic carbon. The presence of the methoxy groups would further influence the reactivity and regioselectivity of these reactions. For instance, palladium-catalyzed C-H functionalization of benzylamines can be achieved using a transient directing group strategy, allowing for meta-functionalization. nih.gov Copper-catalyzed transient C-H functionalization has also been reported for the sulfonylation of benzylamines. nih.govchemrxiv.org
Classic electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation can be performed on the aromatic rings of this compound. The methoxy groups will direct incoming electrophiles to the ortho and para positions. For the 2-methoxybenzyl group, this would be the 3-, 5-, and 6-positions, while for the 3-methoxybenzyl group, this would be the 2-, 4-, and 6-positions. The steric hindrance from the rest of the molecule will also play a role in determining the final product distribution. The synthesis of related methoxybenzyl chlorides, which are precursors for such amines, has been documented. prepchem.comgoogle.com
Oxidation and Reduction Pathways of the Amine Core
The amine core of this compound can undergo both oxidation and reduction reactions, leading to different product classes.
Oxidation of secondary amines like this compound can lead to the formation of imines or nitrones. rsc.orgrsc.org Various oxidizing agents and catalytic systems have been developed for this purpose, including photocatalytic methods using C70 fullerenes, which have shown to be effective for the oxidation of secondary benzylamines to imines. nih.govacs.org Other methods involve the use of iodosobenzene, metal porphyrins, or bioinspired quinone catalysts. rsc.orgnih.govacs.org Gold/copper binary systems have also demonstrated excellent catalytic performance in the selective oxidation of benzylamines to imines under atmospheric oxygen. nih.gov The oxidation can also be catalyzed by cobalt complexes. cas.cn
Reduction of the benzylamine (B48309) moiety is less common as the C-N bond is generally stable. However, under certain catalytic conditions, hydrogenolysis of the C-N bond can occur, leading to the cleavage of one or both benzyl groups. organic-chemistry.org Reductive amination processes, which are often used to synthesize benzylamines, can sometimes lead to mixtures of primary and secondary amines, highlighting the possibility of both reduction and further reaction pathways. ias.ac.inhw.ac.uk The regioselective reduction of C=C double bonds in conjugated enones can be achieved using benzylamine, indicating its potential as a reducing agent in specific contexts. rsc.org
Controlled Oxidation to Imines or Nitrones
The secondary amine group in this compound is susceptible to controlled oxidation, which can lead to the formation of either imines through a dehydrogenative coupling mechanism or nitrones via N-oxidation.
The oxidation of secondary benzylic amines to imines can be achieved using various catalytic systems. While direct oxidative coupling of a secondary amine like this compound would not form a simple imine, its constituent primary amine precursors (2-methoxybenzylamine and 3-methoxybenzylamine) can undergo oxidative homocoupling to form the corresponding symmetrical imines. For instance, studies on the oxidation of benzylamines to N-benzylidenebenzylamines have been successfully carried out using catalysts like oxovanadium complexes under an oxygen atmosphere. researchgate.net Metal-free oxidative methods have also been developed, employing organocatalysts such as salicylic (B10762653) acid derivatives with O₂ as the oxidant. acs.org These methods are often chemoselective for benzylic amines. nih.gov
Alternatively, secondary amines can be directly oxidized to form nitrones. This transformation typically involves an initial oxidation to the corresponding hydroxylamine, which is then further oxidized. nih.gov Common reagents for this one-step process include peroxides like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in the presence of metal catalysts. google.com Catalyst systems based on tungsten, molybdenum, or rhenium have proven effective for the oxidation of secondary amines to nitrones with high efficiency. google.comresearchgate.net For example, the oxidation of dibenzylamine (B1670424) to its corresponding nitrone has been achieved in high yields using reagents like sodium tungstate (B81510) with hydrogen peroxide. nih.gov Given the structural similarity, it is expected that this compound would react under similar conditions to yield the corresponding N-(2-methoxybenzyl)-α-(3-methoxyphenyl)nitrone.
Table 1: Representative Conditions for Oxidation of Benzylamines and Secondary Amines
| Starting Material Type | Product Type | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine | Imine | 4,6-dimethoxysalicylic acid, O₂ | Toluene, 100 °C, 2 h | High | acs.org |
| Benzylamine | Imine | VO(Hhpic)₂, O₂ | Ionic Liquid, 120 °C | High | researchgate.net |
| Dibenzylamine | Nitrone | Na₂WO₄·2H₂O, 30% H₂O₂ | MeOH, 0 °C to rt, 3 h | 85% | nih.gov |
| Secondary Benzylic Amine | Nitrone | H₂O₂, no catalyst | MeOH, 50 °C | 60-93% | nih.gov |
| Secondary Amine | Nitrone | Tungsten/Molybdenum/Vanadium compounds, Peroxide | -10 °C to +150 °C | Good | google.com |
Reduction of Aromatic Rings (if applicable)
The reduction of the aromatic rings in this compound is a feasible transformation, though it requires specific and often forcing conditions due to the inherent stability of the benzene (B151609) rings. The primary methods for this transformation are catalytic hydrogenation and dissolving metal reduction (Birch reduction).
Catalytic Hydrogenation: Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.orglibretexts.org To achieve the reduction of the phenyl rings in this compound to their corresponding cyclohexyl rings, more rigorous conditions are necessary. This typically involves the use of highly active catalysts such as platinum or rhodium, often on a carbon support (Pt/C, Rh/C), under high pressures of hydrogen gas and elevated temperatures. libretexts.org Under these forcing conditions, both methoxy-substituted benzene rings would be expected to be reduced to produce (2-methoxycyclohexyl)methyl(3-methoxycyclohexyl)methylamine.
Birch Reduction: The Birch reduction offers a method for the partial reduction of aromatic rings to 1,4-cyclohexadienes, using an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.orgmasterorganicchemistry.com The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com
The methoxy group (-OCH₃) is a strong electron-donating group (EDG). For aromatic rings bearing an EDG, the reduction occurs in a way that the electron-donating group ends up on a double bond in the resulting 1,4-diene product. masterorganicchemistry.com Therefore, applying Birch reduction conditions to this compound would be expected to selectively reduce both aromatic rings, yielding a product containing 2,5-dihydroanisole and 1,4-dihydroanisole-type moieties.
Table 2: General Methods for Aromatic Ring Reduction
| Method | Typical Reagents & Conditions | Product | Applicability Notes | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pt or Rh catalyst, high pressure, elevated temperature | Substituted Cyclohexane | Complete saturation of the aromatic ring. | libretexts.org |
| Birch Reduction | Na or Li, liquid NH₃, ROH (e.g., EtOH, t-BuOH) | Substituted 1,4-Cyclohexadiene | Partial reduction. Regioselectivity is controlled by substituents. For EDGs like -OCH₃, the group remains on a double bond. | masterorganicchemistry.com |
Complexation and Coordination Chemistry Studies
The this compound molecule possesses multiple potential coordination sites: the lone pair of electrons on the secondary nitrogen atom and the oxygen atoms of the two methoxy groups. This structure allows it to act as a potentially versatile ligand in coordination chemistry.
Ligand Design for Transition Metal Complexes
This compound can be conceptualized as a flexible N,O,O-tridentate or a simpler N-monodentate ligand. The nitrogen atom of the secondary amine is a primary coordination site. Additionally, the methoxy groups, acting as ether-like donors, can participate in coordination, particularly with hard Lewis acidic metal centers or f-block elements. nih.gov
The design of complexes using this ligand would need to consider several factors:
Chelation: The flexibility of the benzyl groups allows for the possibility of forming chelate rings if one or both methoxy groups coordinate to the same metal center as the amine nitrogen. The formation of such chelates would depend on the metal's preferred coordination number and geometry.
Steric Hindrance: The two bulky benzyl groups impose significant steric constraints around the nitrogen donor, which could influence the coordination number of the resulting metal complex and prevent the coordination of other bulky ligands.
Studies on platinum(IV) complexes with various benzylamine derivatives have shown that such ligands can effectively coordinate to metal centers, forming stable complexes. Furthermore, flexible acyclic ligands containing multiple ether and amine donors have been shown to form a variety of complex structures, including cage-like assemblies with lanthanide ions, demonstrating the versatile binding modes of such functionalities. nih.gov
Investigation of Metal-Amine Interactions
The interaction between a metal center and the this compound ligand would primarily be a dative covalent bond from the nitrogen lone pair to an empty orbital on the metal. The strength and nature of this M-N bond would be influenced by the Lewis acidity of the metal and the steric environment imposed by the ligand.
The potential for additional, weaker interactions with the methoxy oxygen atoms (M-O) could lead to hemilabile behavior, where the ether linkages can reversibly bind and unbind from the metal center. This behavior is of significant interest in catalysis, as it can open up coordination sites for substrate binding during a catalytic cycle. While amido donors are generally stronger than ether moieties, ether-bridged metal complexes have been observed, highlighting the capability of such groups to participate in coordination.
The characterization of such metal-amine and potential metal-ether interactions would rely on techniques such as X-ray crystallography to determine solid-state structures, and spectroscopic methods like FT-IR and NMR to probe the bonding environment in solution. For instance, a shift in the C-O stretching frequency in the IR spectrum upon coordination would provide evidence for the involvement of the methoxy groups in bonding.
Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For (2-methoxybenzyl)(3-methoxybenzyl)amine, a suite of advanced NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.
Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of covalent bonds within this compound.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, COSY spectra would reveal correlations between the aromatic protons on each methoxybenzyl ring, allowing for the assignment of adjacent protons. For instance, the proton at position 6' would show a correlation with the proton at position 5', and so on around the aromatic ring. It would also confirm the coupling between the methylene (B1212753) (CH₂) protons and the amine (NH) proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is vital for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals. For this compound, the HSQC spectrum would show cross-peaks connecting the methylene protons to the methylene carbon signals, and each aromatic proton to its corresponding aromatic carbon.
Correlations from the methylene protons to the quaternary carbon of the benzyl (B1604629) ring to which they are attached, as well as to the other aromatic carbons within that ring.
Correlations from the methoxy (B1213986) protons (OCH₃) to the methoxy-bearing carbon on each respective aromatic ring.
Crucially, correlations from the methylene protons of one benzyl group to the carbons of the other benzyl group would not be expected, confirming the N-linkage between the two benzyl moieties.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below, based on data for similar benzylamine (B48309) derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | ~1.5 - 2.5 (broad singlet) | - |
| CH₂ (2-methoxybenzyl) | ~3.8 | ~50 |
| CH₂ (3-methoxybenzyl) | ~3.7 | ~50 |
| OCH₃ (2-methoxy) | ~3.9 | ~55 |
| OCH₃ (3-methoxy) | ~3.8 | ~55 |
| Aromatic CH (2-methoxybenzyl) | ~6.8 - 7.3 | ~110 - 130 |
| Aromatic C-O (2-methoxybenzyl) | - | ~157 |
| Aromatic C-CH₂ (2-methoxybenzyl) | - | ~132 |
| Aromatic CH (3-methoxybenzyl) | ~6.7 - 7.2 | ~112 - 130 |
| Aromatic C-O (3-methoxybenzyl) | - | ~160 |
| Aromatic C-CH₂ (3-methoxybenzyl) | - | ~140 |
Dynamic NMR (DNMR) techniques could be employed to study conformational changes in this compound, such as restricted rotation around the C-N bonds or the C-C bonds connecting the methylene groups to the aromatic rings. nih.govdocumentsdelivered.com By analyzing the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals, which would allow for the determination of the energy barriers associated with these rotational processes. However, for a relatively flexible molecule like this, such dynamic processes may be too fast on the NMR timescale at typical measurement temperatures to be observed.
In the event that this compound can be obtained in a crystalline form, solid-state NMR (ssNMR) would provide valuable information about its structure and packing in the solid state. rsc.orgeuropeanpharmaceuticalreview.com ssNMR can distinguish between different polymorphs (crystalline forms) of a compound, as the chemical shifts and line shapes are sensitive to the local molecular environment. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry is essential for determining the elemental composition of this compound and for elucidating its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is ideal for determining the molecular weight of this compound. nih.gov In positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the unambiguous determination of its elemental formula (C₁₆H₁₉NO₂).
Electron Ionization (EI-MS): EI-MS is a harder ionization technique that leads to more extensive fragmentation. researchgate.net The molecular ion peak may be observed, but it is often weak for amines. The fragmentation pattern, however, provides a fingerprint that is characteristic of the molecule's structure. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecular ion [M+H]⁺ from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide detailed structural information.
For protonated this compound, the major fragmentation pathways are expected to involve the cleavage of the C-N bonds. The loss of a neutral methoxybenzyl radical or the formation of a methoxybenzyl cation are plausible fragmentation routes. The primary fragment ions would likely be the 2-methoxybenzyl cation (m/z 121) and the 3-methoxybenzyl cation (m/z 121), as well as the corresponding iminium ions.
A table of predicted major fragment ions in the ESI-MS/MS spectrum of this compound is provided below.
| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
| 258.1494 | [C₁₆H₂₀NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 136.0759 | [C₈H₁₀NO]⁺ | Iminium ion from loss of a methoxybenzyl radical |
| 121.0653 | [C₈H₉O]⁺ | Methoxybenzyl cation from cleavage of the C-N bond |
This systematic application of advanced spectroscopic and chromatographic techniques provides a robust framework for the complete structural elucidation and characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound and for distinguishing it from its structural isomers. In this method, the sample is vaporized and passed through a chromatographic column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.
The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₆H₁₉NO₂). Key fragment ions would likely arise from the cleavage of the benzylic C-N bonds. For instance, the loss of a methoxybenzyl group would result in prominent peaks corresponding to the methoxybenzyl cation (m/z 121) and the remaining fragment. Further fragmentation of the methoxybenzyl cation can produce a tropylium-like ion at m/z 91, a common feature for benzyl compounds. The presence and relative abundance of these fragments are critical for confirming the identity of the molecule and distinguishing it from isomers such as (4-methoxybenzyl)(3-methoxybenzyl)amine or (2-methoxybenzyl)(4-methoxybenzyl)amine, which would exhibit subtle but measurable differences in their fragmentation patterns and GC retention times.
| Parameter | Description | Expected Observation for this compound |
| Retention Time (RT) | The time it takes for the compound to travel through the GC column. | Specific to the GC conditions (column type, temperature program, etc.) but will be consistent for a pure sample. |
| Molecular Ion Peak ([M]⁺) | The peak corresponding to the intact molecule, indicating its molecular weight. | m/z 257 |
| Base Peak | The most intense peak in the mass spectrum, used for normalization. | Likely m/z 121, corresponding to the methoxybenzyl cation. |
| Key Fragment Ions | Ions formed from the predictable breakdown of the molecule. | m/z 136 ([M - C₈H₉O]⁺), m/z 121 ([C₈H₉O]⁺), m/z 91 ([C₇H₇]⁺) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in this compound.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.
For this compound, the FT-IR spectrum would exhibit several key features. A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups would be observed in the 2850-2960 cm⁻¹ region.
Furthermore, the presence of the methoxy groups (-OCH₃) would give rise to a strong C-O stretching band, typically around 1240-1260 cm⁻¹ for the aryl ether linkage. The C=C stretching vibrations within the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would also be present in the fingerprint region (below 1000 cm⁻¹), and their exact positions can help confirm the substitution pattern (ortho- and meta-).
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |
| Aromatic C-H Stretch | Benzene Rings | 3000-3100 | Medium |
| Aliphatic C-H Stretch | -CH₂- and -OCH₃ | 2850-2960 | Medium |
| C=C Stretch | Aromatic Rings | 1450-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Ether | 1240-1260 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether | ~1020-1040 | Medium |
| C-N Stretch | Amine | 1020-1250 | Medium |
| Aromatic C-H Bending | Substituted Rings | 690-900 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The technique provides a diffraction pattern that is characteristic of the crystalline phase of the material. While it does not provide the atomic-level detail of single crystal X-ray diffraction, it is a powerful tool for identifying different crystalline forms, or polymorphs, of a compound. If this compound can exist in multiple polymorphic forms, each form would produce a unique PXRD pattern. This is crucial for quality control in materials science and pharmaceutical applications, as different polymorphs can have different physical properties such as solubility and melting point.
Computational and Theoretical Investigations of 2 Methoxybenzyl 3 Methoxybenzyl Amine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about geometric and electronic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the geometric and electronic structures of organic molecules due to its favorable balance of accuracy and computational cost. nih.govscirp.org This method is used to optimize the molecular geometry, determining the most stable arrangement of atoms in space. For (2-methoxybenzyl)(3-methoxybenzyl)amine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimization process involves finding the lowest energy conformation on the potential energy surface. nih.gov For a molecule like this, with two flexible benzyl (B1604629) groups attached to a central nitrogen atom, multiple conformers may exist. DFT calculations can help identify the most energetically favorable isomer. nih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, which is crucial for understanding reactivity. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. epstem.netresearchgate.net In this compound, the electronegative oxygen and nitrogen atoms would be expected to be regions of negative potential, while the amine hydrogen would be a site of positive potential.
Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net
Table 1: Predicted Geometric Parameters for this compound using DFT This table presents hypothetical, representative data based on standard values for similar chemical structures, as specific experimental or calculated data for the title compound is not available.
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C-N (amine) | ~1.47 |
| C-C (benzyl) | ~1.51 | |
| C=C (aromatic) | ~1.40 | |
| C-O (methoxy) | ~1.37 | |
| O-CH₃ | ~1.42 | |
| N-H | ~1.01 | |
| Bond Angles (°) | C-N-C | ~112 |
| H-N-C | ~110 | |
| C-C-N | ~113 | |
| C-O-C | ~118 |
Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a systematic way to approach the exact solution of the Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. nih.gov These calculations are valuable for benchmarking results obtained from DFT and for cases where high precision is paramount. For a molecule of this size, ab initio calculations would be computationally intensive but could provide a very accurate description of its electronic ground state and structure. nih.govepstem.net
Quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. epstem.netepstem.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). aps.org These predictions are sensitive to the molecular geometry and electronic environment of each nucleus. ucl.ac.uk For this compound, calculations would predict distinct signals for the protons and carbons of the 2-methoxybenzyl and 3-methoxybenzyl groups, reflecting their different chemical environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on calculations for related fragments and general shift ranges. pdx.educhemicalbook.comchemicalbook.com Specific calculated values for the title compound are not available.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.7 - 7.3 | 110 - 130 |
| CH₂ (Benzyl) | ~3.7 | ~50 |
| OCH₃ | ~3.8 | ~55 |
| NH | 1.5 - 2.5 | N/A |
| Aromatic C-O | N/A | 157 - 160 |
| Aromatic C-CH₂ | N/A | ~140 |
Vibrational Frequencies: Theoretical calculations can also determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their frequencies can be obtained. scirp.orgscispace.com It is standard practice to scale the calculated frequencies by an empirical factor to correct for approximations in the theoretical method and for anharmonicity. scispace.com For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-O and C-N stretching vibrations. researchgate.netresearchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound This table presents hypothetical data based on typical frequency ranges for the functional groups present. scirp.orgscispace.com
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | CH₂, CH₃ | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Amine | 1180 - 1280 |
| C-O Stretch | Aryl Ether | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
Molecular Modeling and Simulation Techniques
While quantum chemical calculations focus on static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational flexibility of molecules.
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This technique allows for the study of molecular flexibility and interactions with the surrounding environment, such as a solvent. An MD simulation of this compound in a solvent like water or methanol (B129727) would provide insights into how solvent molecules arrange around the solute and how intermolecular forces, like hydrogen bonding, influence its conformation and dynamics. researchgate.netmdpi.com The solvent can stabilize or destabilize certain conformers, affecting the equilibrium distribution. mdpi.com Such simulations are essential for bridging the gap between the properties of an isolated molecule in the gas phase and its behavior in a real-world solution. researchgate.net
Reaction Mechanism Elucidation through Computational Studies
The formation of this compound, an unsymmetrical dibenzylamine (B1670424), can be envisioned through several synthetic routes, primarily reductive amination or N-alkylation. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the precise mechanisms of such reactions. rsc.orgnih.gov
A typical computational study would involve modeling the reaction between potential precursors, such as 3-methoxybenzaldehyde (B106831) and 2-methoxybenzylamine (B130920) (for reductive amination) or 2-methoxybenzylamine and 3-methoxybenzyl bromide (for N-alkylation). The investigation would map out the entire reaction pathway, identifying intermediates, transition states, and products. nih.govrsc.org The choice of solvent can be modeled using implicit or explicit solvent models to understand its effect on the reaction's thermodynamics and kinetics. nih.govresearchgate.net
Transition State Characterization and Energy Barriers
A critical aspect of elucidating a reaction mechanism is the characterization of its transition states (TS). wikipedia.orgyoutube.comlibretexts.org Transition state theory (TST) is the fundamental framework used to understand the rates of chemical reactions. wikipedia.orglibretexts.org Using quantum mechanical methods, researchers can locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. libretexts.orglibretexts.org
Hypothetical Data Table: Calculated Energy Barriers for Reductive Amination
| Step | Transition State | Activation Energy (kcal/mol) |
| Imine Formation | ||
| Nucleophilic Addition | TS_add | 15.2 |
| Dehydration | TS_dehyd | 22.5 |
| Imine Reduction | ||
| Hydride Transfer | TS_red | 18.7 |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies. It does not represent actual calculated values for the synthesis of this compound.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgwikipedia.orgyoutube.com By mapping the PES, chemists can visualize the entire energy landscape of a reaction, including reactant and product valleys, and the mountain passes that represent transition states. libretexts.orgresearchgate.net
For the formation of this compound, a simplified PES could be plotted as a function of two key reaction coordinates, for instance, the forming C-N bond distance and the breaking C=O bond distance in the case of reductive amination. libretexts.org These surfaces are generated by performing a large number of single-point energy calculations at various fixed geometries. Modern computational methods, including machine learning and neural networks, are increasingly used to construct complex potential energy surfaces more efficiently. scholaris.ca The resulting map provides a comprehensive view of all possible reaction pathways and helps to understand reaction selectivity. wikipedia.org
Kinetic and Thermodynamic Parameters from Theoretical Data
Computational models allow for the calculation of key thermodynamic and kinetic parameters that govern a chemical reaction. nih.govacs.orgresearchgate.net By calculating the vibrational frequencies of the optimized geometries of reactants, products, and transition states, one can determine various thermodynamic quantities.
Key parameters that can be derived include:
Enthalpy of Reaction (ΔH): The difference in enthalpy between products and reactants, indicating whether a reaction is exothermic or endothermic. ox.ac.uk
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure.
Entropy of Activation (ΔS‡): Provides insight into the degree of order in the transition state compared to the reactants. youtube.com
Enthalpy of Activation (ΔH‡): The energy barrier that must be overcome for the reaction to occur. youtube.com
These parameters are crucial for predicting reaction rates and equilibrium positions, offering a deeper understanding that complements experimental kinetic studies. nih.govepa.gov
Hypothetical Data Table: Calculated Thermodynamic Parameters
| Parameter | Value | Unit |
| ΔH_reaction | -15.8 | kcal/mol |
| ΔG_reaction | -9.2 | kcal/mol |
| ΔH‡ (rate-determining) | 22.5 | kcal/mol |
| ΔS‡ (rate-determining) | -12.4 | cal/(mol·K) |
Note: The data in this table is hypothetical and illustrates typical outputs from computational studies. It does not represent actual calculated values for this compound.
Retrosynthetic Analysis and Pathway Prediction
For a target like this compound, a retrosynthesis program would identify the key C-N bonds as the most likely points for disconnection. This leads to two primary retrosynthetic pathways:
Reductive Amination Route: Disconnection of one C-N bond reveals an imine, which is the synthetic equivalent of an aldehyde and a primary amine. This suggests two possible sub-routes:
3-methoxybenzaldehyde + 2-methoxybenzylamine
2-methoxybenzaldehyde (B41997) + 3-methoxybenzylamine (B130926)
N-Alkylation Route: Disconnection of the other C-N bond suggests an alkylation reaction between a primary amine and a benzyl halide (or other electrophile):
2-methoxybenzylamine + 3-methoxybenzyl bromide
3-methoxybenzylamine + 2-methoxybenzyl bromide
Advanced Research Applications and Methodological Contributions of 2 Methoxybenzyl 3 Methoxybenzyl Amine
Use as a Chemical Intermediate in Complex Molecule Synthesis
The utility of (2-methoxybenzyl)(3-methoxybenzyl)amine as a chemical intermediate is rooted in the reactivity of its secondary amine functional group and the specific substitution patterns of its aromatic rings. It serves as a versatile building block for the construction of more elaborate molecules, including heterocyclic and macrocyclic structures. The synthesis of this secondary amine can be achieved through established methods such as the reductive amination of 2-methoxybenzaldehyde (B41997) with 3-methoxybenzylamine (B130926) or the N-alkylation of 2-methoxybenzylamine (B130920) with 3-methoxybenzyl halide. A common synthetic approach is the reductive amination of an aldehyde with a primary amine, followed by in-situ reduction of the resulting imine .
Precursor in Heterocyclic Compound Synthesis
The nitrogen atom in this compound can act as a nucleophile or be incorporated into a ring system, making it a precursor for various nitrogen-containing heterocycles. The synthesis of six-membered N-heterocycles, for example, often relies on the use of metal catalysts in reactions involving amines researchgate.net. The general principle involves the cyclization of a linear precursor containing the amine nitrogen. While specific examples for this compound are not prevalent in literature, analogous structures are widely used. For instance, substituted benzylamines are key starting materials in the multi-step synthesis of complex heterocyclic drugs beilstein-journals.org. The presence of the methoxy (B1213986) groups on the benzyl (B1604629) rings can influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic compounds. The synthesis of hydrazides of heterocyclic amines has been shown to yield compounds with significant biological activity, demonstrating the importance of such amine precursors nih.gov.
Contributions to Methodological Development in Organic Synthesis
The unique structure of this compound also lends itself to the development and refinement of new synthetic methods in organic chemistry.
Probing Stereoselective Transformations
Chiral amines are crucial in asymmetric synthesis, often serving as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. While this compound is achiral, its derivatives can be made chiral, for example, by introducing a stereocenter on one of the benzyl groups. Such chiral derivatives could be employed to study the mechanisms of stereoselective reactions. For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions have been developed using chiral secondary benzylamines to produce enantiomerically enriched products nih.gov. The methoxy substituents on the aromatic rings of this compound can influence the electronic environment of the nitrogen atom, which in turn can affect the selectivity of catalytic processes.
Development of Novel Catalytic Systems
Secondary amines are frequently used as ligands for transition metal catalysts. The nitrogen atom can coordinate to the metal center, and the substituents on the nitrogen can be tailored to fine-tune the catalyst's reactivity and selectivity. Ruthenium-based catalysts bearing N-heterocyclic carbene (NHC) ligands, for example, have been successfully used for the synthesis of amides from alcohols and amines researchgate.net. The this compound could potentially be used to create novel ligands for such catalytic systems. The methoxy groups could participate in secondary coordination or influence the solubility and stability of the catalyst complex. The development of efficient catalysts for amination reactions is an active area of research, with magnetic nanocatalysts also showing promise irjmets.com.
Role in Materials Science and Industrial Chemistry (non-biological applications)
Beyond its applications in fine chemical synthesis, the structural motifs within this compound suggest potential uses in materials science and industrial chemistry. The aromatic rings can engage in π-π stacking interactions, which are important for the self-assembly of molecules and the formation of ordered materials. The amine group can be functionalized to attach the molecule to surfaces or to incorporate it into polymer chains.
For example, related methoxybenzylamines are used as intermediates in the synthesis of various industrial products google.com. The presence of two methoxybenzyl groups in this compound could lead to materials with interesting optical or electronic properties. The ability of amines to act as curing agents for epoxy resins is another potential industrial application. The specific nature of the benzyl groups could influence the cross-linking density and the final properties of the cured polymer.
Precursor for Polymer Synthesis
The structure of this compound, being a secondary amine with a single reactive N-H bond, precludes its use as a traditional monomer in step-growth polymerization for forming common polymers like polyamides or polyimides, which typically require difunctional monomers (e.g., diamines). However, its chemical nature suggests potential for more specialized roles within polymer science.
One plausible application is as an antioxidant or stabilizer in polymer matrices. Secondary aromatic amines are known to function as antioxidants in petrochemicals and polymers, protecting materials from degradation. While not a conventional monomer, this compound could be incorporated as an additive to enhance the longevity and performance of various plastics and rubbers.
Furthermore, while not a chain-propagating monomer, it could theoretically be used as a chain-terminating or "end-capping" agent in certain polymerization reactions. This would allow for precise control over the molecular weight of the resulting polymer chains. To be utilized as a monomer for creating a polymer backbone, the molecule would first require significant chemical modification to introduce a second reactive group, for example, by functionalizing one of the benzyl rings.
Ligand Design in Coordination Chemistry
The nitrogen atom of the secondary amine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of two methoxy groups on the benzyl rings introduces additional oxygen atoms that could also participate in metal binding, opening the possibility for the molecule to act as a multidentate ligand.
The versatility of amine-containing molecules as ligands is well-established. For instance, ligands like 2,2'-dipyridylamine (B127440) can adopt numerous coordination modes and stabilize complexes with one or more metal atoms. nsf.gov Similarly, this compound could exhibit different binding behaviors depending on the metal center and reaction conditions.
Potential Coordination Modes:
Monodentate: Coordination occurs solely through the nitrogen atom.
Bidentate: The nitrogen atom and one of the methoxy oxygen atoms bind to the metal center, forming a chelate ring.
Tridentate: The nitrogen atom and both methoxy oxygen atoms coordinate to the metal, which would require significant conformational flexibility.
The steric bulk provided by the two benzyl groups could also influence the geometry and stability of the resulting metal complexes, potentially leading to novel catalytic or material properties. Research in this area would involve synthesizing metal complexes and characterizing their structures and properties, which could be valuable in fields such as catalysis and materials science. nih.govnih.gov
Table 1: Comparison of Potential Ligand Properties
| Ligand Feature | This compound (Hypothetical) | 2,2'-Dipyridylamine (Known Ligand) |
|---|---|---|
| Potential Donor Atoms | 1 Nitrogen, 2 Oxygen | 3 Nitrogen |
| Flexibility | High (rotation around C-N and C-C bonds) | Moderately flexible |
| Potential Denticity | Monodentate, Bidentate, Tridentate | Bidentate, Bridging |
| Steric Hindrance | Significant due to two benzyl groups | Moderate |
Future Research Directions for this compound
The lack of extensive research on this compound presents a significant opportunity for future investigation. The following areas represent promising avenues for exploring its chemical potential.
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound can be predicted to have two primary domains: the secondary amine group and the substituted aromatic rings.
Reactions at the Amine Center: Secondary benzylamines are known to undergo photocatalytic oxidation to form the corresponding imines. organic-chemistry.org This transformation is often achieved under mild conditions using visible light and a photosensitizer, such as C70 fullerene or porphycenes. organic-chemistry.orgresearchgate.netpsu.edu This reactivity could be exploited for the synthesis of novel imine compounds, which are valuable intermediates in organic synthesis. The general reaction scheme and typical outcomes for analogous compounds are shown below.
Table 2: Representative Photocatalytic Oxidation of Secondary Benzylamines organic-chemistry.orgnih.gov
| Substrate | Catalyst | Light Source | Yield |
|---|---|---|---|
| Dibenzylamine (B1670424) | C70 | White Light | >95% |
| N-(4-methoxybenzyl)benzylamine | C70 | White Light | >95% |
| N-benzyl-1-phenylethanamine | C70 | Blue LEDs | >95% |
Reactions on the Aromatic Rings: The two benzene (B151609) rings are functionalized with methoxy groups (-OCH₃), which are electron-donating and act as activating groups for electrophilic aromatic substitution. libretexts.orgstudymind.co.uk These groups direct incoming electrophiles to the ortho and para positions. libretexts.org Future research could explore reactions such as nitration, halogenation, or Friedel-Crafts acylation on the aromatic rings to synthesize more complex, multifunctional molecules. The interplay between the activating methoxy groups and the deactivating (but also ortho-, para-directing) benzylamine (B48309) substituent would present interesting challenges in regioselectivity. msu.edu
Integration with Emerging Synthetic Technologies
Modern synthetic methods like flow chemistry and photoredox catalysis offer efficient, safe, and scalable ways to produce and utilize complex molecules.
Flow Chemistry: Continuous flow systems are particularly advantageous for amine synthesis, allowing for precise control over reaction parameters and safe handling of reactive intermediates. nih.govacs.org The synthesis of this compound itself, likely via reductive amination or sequential N-alkylation, could be optimized in a flow reactor. researchgate.netresearchgate.net Subsequent transformations, such as the photocatalytic oxidation mentioned above, could be integrated into a telescoped multi-step flow process, enhancing efficiency and reducing waste. tue.nl
Photoredox Catalysis: This technology utilizes light to drive chemical reactions and is highly relevant to the chemistry of benzylamines. The synthesis of benzylamines can be achieved via photoredox catalysis, and their subsequent functionalization can also be mediated by light. researchgate.net Exploring the photocatalytic reactions of this compound, such as oxidation to the imine or C-H functionalization, aligns with the trend toward more sustainable and green chemical methodologies. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-methoxybenzyl)(3-methoxybenzyl)amine, and how can purity be maximized?
- Methodology : The compound can be synthesized via reductive amination of 2-methoxybenzaldehyde and 3-methoxybenzylamine using NaBH₃CN or NaBH(OAc)₃ in dichloromethane at room temperature . Alternatively, nucleophilic substitution between 3-methoxybenzyl chloride and 2-methoxybenzylamine in the presence of K₂CO₃ in toluene under reflux yields the product .
- Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted precursors. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Analytical Techniques :
- NMR : ¹H NMR distinguishes methoxy groups (δ 3.70–3.85 ppm for OCH₃) and benzyl CH₂ (δ 3.90–4.10 ppm). NOESY confirms spatial proximity of aromatic protons .
- HRMS : Exact mass (C₁₆H₁₉NO₂, [M+H]⁺ calc. 264.1389) validates molecular formula .
- X-ray Crystallography : Resolves methoxy substituent positions on the benzyl rings .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Highly soluble in DMSO, ethanol, and chloroform; sparingly soluble in water. Preferential solvent choice impacts reaction kinetics and biological assays .
- Stability : Stable under inert conditions but prone to oxidation in air. Storage at −20°C under argon is recommended .
Advanced Research Questions
Q. How do electronic effects of methoxy substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 2-methoxy group acts as an electron-donating para-director, while the 3-methoxy group introduces steric hindrance. Pd-catalyzed coupling (e.g., Suzuki-Miyaura) requires tailored ligands (e.g., XPhos) to accommodate steric bulk .
- Data Contradictions : Conflicting reports on catalytic efficiency (e.g., Pd/NiO vs. Pd/C) suggest substrate-specific optimization. Control experiments with varying catalyst loadings (5–10 mol%) are critical .
Q. What strategies resolve contradictions in reported biological activity data for benzylamine derivatives?
- Case Study : Discrepancies in IC₅₀ values for similar compounds (e.g., anti-inflammatory vs. neurotoxic effects) may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of dose-response curves and standardized protocols (e.g., MTT assay for cytotoxicity) improve reproducibility .
- Target Validation : Use CRISPR knockout models to confirm if biological effects are mediated by GPCRs (e.g., 5-HT receptors) or off-target interactions .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methods :
- Docking Studies : AutoDock Vina predicts binding poses to targets like MAO-B or σ-1 receptors. The 3-methoxy group’s orientation in the hydrophobic pocket correlates with affinity .
- QSAR Models : Hammett constants (σ⁺) of substituents predict electronic effects on activity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major Phase I metabolites include N-demethylated and hydroxylated products .
- Isotope Labeling : ¹⁴C-labeled amine tracks degradation in vivo. Bimodal excretion (renal/hepatic) is observed in pharmacokinetic studies .
Tables for Key Data
Table 1 : Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | 78–85 | >95 | NaBH(OAc)₃, DCM, RT | |
| Nucleophilic Substitution | 65–72 | 90–95 | K₂CO₃, toluene, reflux |
Table 2 : Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| N-(3-Methoxybenzyl)-1-propanamine | MAO-B | 12.3 | Fluorometric | |
| Benzo[1,3]dioxol-5-ylmethyl analog | COX-2 | 8.7 | ELISA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
